molecular formula C9H18N2O3 B12075659 1-N-Butylquinuclidinium bromide

1-N-Butylquinuclidinium bromide

Cat. No.: B12075659
M. Wt: 202.25 g/mol
InChI Key: HVKWQKRQGKCDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-N-Butylquinuclidinium bromide typically involves the reaction of quinuclidine with butyl bromide under controlled conditions. The process can be summarized as follows:

    Reaction with Hydrobromic Acid: Quinuclidine is treated with an excess of hydrobromic acid and sulfuric acid.

    Distillation and Purification: The resulting bromide is separated from the reaction mixture by distillation. The water-insoluble layer is washed with water, cold concentrated sulfuric acid, and a sodium carbonate solution.

Chemical Reactions Analysis

1-N-Butylquinuclidinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents for substitution reactions include sodium hydroxide and other strong bases.

Scientific Research Applications

1-N-Butylquinuclidinium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-Butylquinuclidinium bromide involves its interaction with biological membranes and ion channels. As a quaternary ammonium compound, it can inhibit muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites . This inhibition results in various physiological effects, including smooth muscle relaxation and reduced secretions.

Comparison with Similar Compounds

1-N-Butylquinuclidinium bromide can be compared with other quinuclidinium compounds, such as:

Properties

IUPAC Name

butyl 2,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKWQKRQGKCDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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